2,1,3-Benzoxadiazole, 5-fluoro-6-(1-pyrrolidinyl)-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,1,3-Benzoxadiazole, 5-fluoro-6-(1-pyrrolidinyl)-, 1-oxide is a chemical compound with the molecular formula C10H10N3O2F and a molecular weight of 223.204. This compound is known for its unique structure, which includes a benzoxadiazole core substituted with a fluorine atom and a pyrrolidinyl group, along with an oxide functional group.
Vorbereitungsmethoden
The synthesis of 2,1,3-Benzoxadiazole, 5-fluoro-6-(1-pyrrolidinyl)-, 1-oxide typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the benzoxadiazole core, followed by the introduction of the fluorine atom and the pyrrolidinyl group under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
2,1,3-Benzoxadiazole, 5-fluoro-6-(1-pyrrolidinyl)-, 1-oxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can lead to the removal of the oxide group or other functional groups.
Substitution: The fluorine atom or the pyrrolidinyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,1,3-Benzoxadiazole, 5-fluoro-6-(1-pyrrolidinyl)-, 1-oxide has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,1,3-Benzoxadiazole, 5-fluoro-6-(1-pyrrolidinyl)-, 1-oxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2,1,3-Benzoxadiazole, 5-fluoro-6-(1-pyrrolidinyl)-, 1-oxide can be compared with other similar compounds, such as:
2,1,3-Benzoxadiazole, 5-fluoro-6-(1-pyrrolidinyl): Lacks the oxide group.
This compound: Contains different substituents on the benzoxadiazole core.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
489417-54-1 |
---|---|
Molekularformel |
C10H10FN3O2 |
Molekulargewicht |
223.20 g/mol |
IUPAC-Name |
6-fluoro-3-oxido-5-pyrrolidin-1-yl-2,1,3-benzoxadiazol-3-ium |
InChI |
InChI=1S/C10H10FN3O2/c11-7-5-8-10(14(15)16-12-8)6-9(7)13-3-1-2-4-13/h5-6H,1-4H2 |
InChI-Schlüssel |
HYGUDDMWJFYCBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=CC3=[N+](ON=C3C=C2F)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.